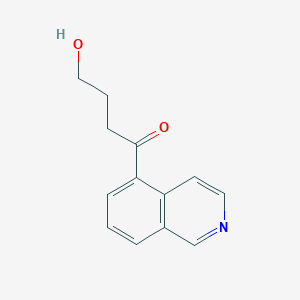
4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is a versatile chemical compound with a unique molecular structure. It has a molecular weight of 215.2 g/mol and is known for its high purity and precision in various laboratory applications . This compound is used in a wide range of scientific research and industrial applications due to its distinctive properties.
Preparation Methods
The synthesis of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one can be achieved through various synthetic routes. One common method involves the Castagnoli–Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction typically involves the use of specific reagents and conditions to achieve the desired product. Industrial production methods may vary, but they generally focus on optimizing yield and purity.
Chemical Reactions Analysis
4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce different hydroxy derivatives .
Scientific Research Applications
4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound can be explored for its potential therapeutic effects. Industrially, it is utilized in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one can be compared with other similar compounds, such as 3,4-dihydroisoquinolin-1(2H)-one derivatives . These compounds share a similar core structure but differ in their functional groups and properties. The uniqueness of this compound lies in its specific molecular configuration and the resulting chemical and biological activities.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure and properties make it a valuable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-hydroxy-1-isoquinolin-5-ylbutan-1-one |
InChI |
InChI=1S/C13H13NO2/c15-8-2-5-13(16)12-4-1-3-10-9-14-7-6-11(10)12/h1,3-4,6-7,9,15H,2,5,8H2 |
InChI Key |
IAUWNDFPHGNIJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C(=O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,4,5-Trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12306461.png)
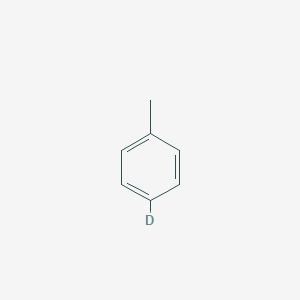

![tert-butyl N-[1-[[2-[4-amino-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B12306469.png)

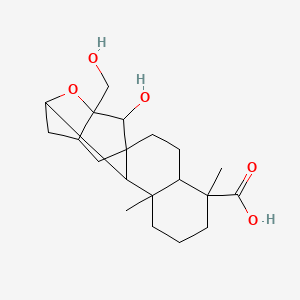
![7-Nitroimidazo[1,2-A]pyridin-8-OL](/img/structure/B12306492.png)
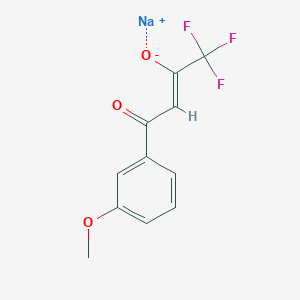
![(R)-N-((S)-1-(3',5'-Di-tert-butyl-4'-methoxy-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12306501.png)

![6-(4-Methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12306511.png)
![rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans](/img/structure/B12306526.png)
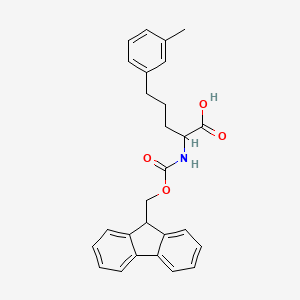
![5-Chloro-3-{2-[2-(2-acetamido-3-phenylpropanamido)-4-methylpentanamido]-3-hydroxybutanamido}-4-oxopentanoic acid](/img/structure/B12306546.png)
